![molecular formula C14H27BClNO2 B599085 (R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride CAS No. 178455-04-4](/img/structure/B599085.png)

(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

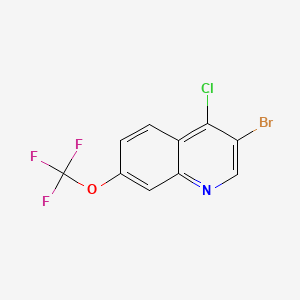

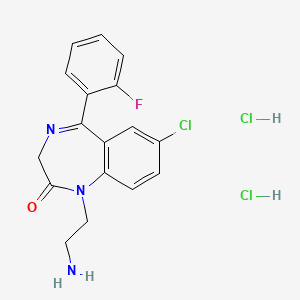

The compound “®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride” is a complex organic molecule. It contains a boron atom and an amine group, which suggests it could be used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves the coupling of “(1R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine” with “N-(tert-butoxycarbonyl)-L-phenylalanine” in a solvent, in the presence of a coupling agent and a base .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers. It includes a boron atom within a cyclic structure, suggesting it could have interesting chemical properties .Scientific Research Applications

Catalytic Applications and Synthesis of Complex Molecules

One significant area of application is in the synthesis of complex organic molecules, where this compound serves as a catalyst or intermediate. For instance, it has been used in the catalytic amide condensation reactions, showcasing its effectiveness in facilitating the formation of amide bonds, a crucial linkage in pharmaceuticals and polymers (Maki, Ishihara, & Yamamoto, 2006). Similarly, its derivatives have been applied in the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines, highlighting its role in producing compounds with potential pharmaceutical applications (Peng et al., 2013).

Enhancement of Synthetic Methodologies

Further, it has contributed to the enhancement of synthetic methodologies, such as in the development of catalyst-free domino reactions for constructing heterocyclic compounds, demonstrating its utility in creating structurally diverse molecules with potential biological activities (Zhao et al., 2020). The research on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent, while not directly involving the mentioned compound, reflects the broader context of research in developing novel catalysts and reagents for amide and ester formation, highlighting the continuous search for more efficient and selective synthetic tools in organic chemistry (Kunishima et al., 1999).

Structural and Reactivity Studies

Moreover, studies on similar boric acid ester compounds, focusing on their synthesis, crystal structure, and reactivity, provide insights into the design of new materials and catalysts with enhanced properties. For instance, the synthesis and structural analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds underline the importance of structural understanding in developing compounds with desired reactivity and functionality (Huang et al., 2021).

properties

IUPAC Name |

(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHHYLDRUDGST-AKDYBRCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)

![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)